molecular formula C14H22N2 B1623525 [1-(2-Phenylethyl)piperidin-3-yl]methylamine CAS No. 725212-69-1

[1-(2-Phenylethyl)piperidin-3-yl]methylamine

Cat. No. B1623525
CAS RN: 725212-69-1
M. Wt: 218.34 g/mol
InChI Key: UWOLTVQMHDWUBB-UHFFFAOYSA-N
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Description

“[1-(2-Phenylethyl)piperidin-3-yl]methylamine” is a chemical compound with the CAS Number: 92322-05-9 . It has a molecular weight of 219.33 and its IUPAC name is [1-(2-phenylethyl)-3-piperidinyl]methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21NO/c16-12-14-7-4-9-15 (11-14)10-8-13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2 . This code represents the molecular structure of the compound.

Scientific Research Applications

Potential in Cancer Research

The study by Fangrui Wu et al. (2016) highlights the role of 3-(piperidin-4-ylmethoxy)pyridine containing compounds as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target for certain cancers due to its function in methylation of histone H3 lysine 4 (H3K4) and overexpression in some cancers. These compounds exhibit high selectivity and strong inhibition of leukemia and solid tumor cell proliferation, with negligible effects on normal cells, suggesting a promising application in cancer therapeutics (Wu et al., 2016).

Drug Synthesis and Chemical Analysis

Research by Ryan Gallagher et al. (2012) on the synthesis of 3,4-methylenedioxy-N-methylamphetamine (MDMA) using piperonal from common materials underscores the versatility of related piperidinyl compounds in synthetic routes. This work, while not directly about "[1-(2-Phenylethyl)piperidin-3-yl]methylamine," demonstrates the significance of piperidine derivatives in the synthesis of complex molecules and their analysis, potentially guiding the synthesis of novel compounds with therapeutic applications (Gallagher et al., 2012).

Neuroprotective Applications

The study by J. Langston et al. (1984) provides insight into the neuroprotective potential of monoamine oxidase (MAO) inhibitors against neurotoxins that induce parkinsonism, such as MPTP. Though not directly related to "[1-(2-Phenylethyl)piperidin-3-yl]methylamine," this research illustrates the therapeutic potential of piperidine derivatives in protecting against neurological disorders, hinting at broader applications of such compounds in neuroprotection (Langston et al., 1984).

properties

IUPAC Name

[1-(2-phenylethyl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c15-11-14-7-4-9-16(12-14)10-8-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOLTVQMHDWUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424393
Record name (1-phenethylpiperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Phenylethyl)piperidin-3-yl]methylamine

CAS RN

725212-69-1
Record name (1-phenethylpiperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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